molecular formula C21H20BrN3O3S B3573666 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3573666
M. Wt: 474.4 g/mol
InChI Key: HZLMVUSAQMDGFC-UHFFFAOYSA-N
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Description

N₂-Benzyl-N₂-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a glycinamide derivative featuring a sulfonyl group linked to a 4-bromophenyl moiety and a benzyl group on one nitrogen atom, while the other nitrogen is substituted with a pyridin-3-ylmethyl group. This compound belongs to a class of sulfonamide-containing molecules known for diverse biological activities, including antimicrobial and anti-inflammatory effects . Its structure combines lipophilic (benzyl, bromophenyl) and polar (sulfonyl, pyridinyl) groups, suggesting balanced solubility and membrane permeability.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c22-19-8-10-20(11-9-19)29(27,28)25(15-17-5-2-1-3-6-17)16-21(26)24-14-18-7-4-12-23-13-18/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMVUSAQMDGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a reaction involving benzyl chloride and an appropriate nucleophile.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the reaction of a bromophenyl compound with a sulfonyl chloride in the presence of a base.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with structurally similar analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents logP*
Target: N₂-Benzyl-N₂-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide C₂₁H₂₁BrN₃O₃S (est.) ~490.4 (est.) N₂: Benzyl, 4-bromophenyl sulfonyl; N: Pyridin-3-ylmethyl ~4.9†
N₂-(4-Ethoxyphenyl)-N₂-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)glycinamide C₂₃H₂₄BrN₃O₅S 546.48 N₂: 4-Ethoxyphenyl, 4-bromophenyl sulfonyl; N: 2-Methoxyphenyl 5.2‡
N-(Pyridin-4-ylmethyl)-N₂-(4-ethoxybenzenesulfonyl)-N₂-benzylglycinamide C₂₃H₂₅N₃O₄S 439.53 N₂: Benzyl, 4-ethoxybenzenesulfonyl; N: Pyridin-4-ylmethyl 3.8‡
N₂-(Benzenesulfonyl)-N₂-[(4-bromophenyl)methyl]-N-(3-methoxyphenyl)glycinamide C₂₂H₂₁BrN₂O₄S 489.39 N₂: Benzenesulfonyl, 4-bromophenylmethyl; N: 3-Methoxyphenyl 4.90

*Estimated logP (octanol-water partition coefficient) based on substituent contributions. †Estimated based on ’s logP (4.90) due to structural similarity. ‡Calculated using software (e.g., ChemAxon).

Key Observations:
  • Molecular Weight : The target compound (~490.4) aligns closely with ’s analog (489.39), both containing bromophenyl groups. Ethoxy/methoxy substituents () reduce molecular weight.
  • logP : Lipophilicity is highest in (5.2) due to ethoxy/methoxy groups, whereas the pyridin-4-ylmethyl group in lowers logP (3.8). The target compound’s logP (~4.9) suggests moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.
  • Substituent Effects: Sulfonyl Groups: All analogs include sulfonamide linkages, critical for hydrogen bonding and target interactions . Bromophenyl vs. Ethoxy/Methoxy: Bromine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating ethoxy/methoxy groups. Pyridine Position: The pyridin-3-ylmethyl group (target) vs.

Biological Activity

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods involving the reaction of benzylamine derivatives with sulfonyl chlorides and pyridine-based reagents. The presence of bromine in the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological targets.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of compounds similar to this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that compounds with bromine substitutions exhibited significant radical scavenging activity, suggesting a potential for use in oxidative stress-related conditions .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. The presence of the 4-bromophenyl group is hypothesized to enhance the compound's efficacy against various bacterial strains. Preliminary data from PASS (Prediction of Activity Spectra for Substances) analysis indicated a high probability of anti-infective activity, including potential effects against mycobacterial infections .

Enzyme Inhibition

Inhibition studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed that derivatives of this compound may serve as effective inhibitors. Brominated derivatives have displayed lower IC50 values compared to non-brominated analogs, indicating a stronger inhibitory effect on AChE, which is a target for Alzheimer's disease treatment .

Case Studies and Research Findings

StudyDescriptionKey Findings
Antioxidant Evaluation Assessed using DPPH methodCompounds exhibited up to 16.75% inhibition, indicating antioxidant potential.
Antimicrobial Testing Various bacterial strains testedStrong antimicrobial activity correlated with bromine substitution.
Enzyme Inhibition AChE and BChE inhibition assaysBrominated derivatives showed significantly lower IC50 values than non-brominated counterparts .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Radical Scavenging : The ability to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Binding : The structural configuration allows for effective binding to active sites on enzymes like AChE and BChE.
  • Membrane Interaction : Enhanced lipophilicity due to bromination may facilitate better membrane penetration, increasing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

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